N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
説明
特性
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O4/c23-16-7-5-14(6-8-16)18-9-10-20(26-25-18)29-12-11-24-21(27)17-13-15-3-1-2-4-19(15)30-22(17)28/h1-10,13H,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARSCEUKVIZIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Knoevenagel Condensation-Cyclization Strategy
Chromene derivatives are synthesized via three-component reactions involving:
- Aldehyde precursors : 2-Hydroxybenzaldehyde derivatives
- Active methylene compounds : Malononitrile or cyanoacetates
- Cyclization agents : Dimedone or 1,3-cyclohexanedione
- Mix 2-hydroxybenzaldehyde (10 mmol), malononitrile (10 mmol), and dimedone (10 mmol) in ethanol.
- Add 5 mol% ionic liquid catalyst (e.g., [BMIM]BF₄) and reflux at 80°C for 4 h.
- Isolate 2-amino-4H-chromene-3-carbonitrile via filtration (Yield: 85–92%).
- Hydrolyze the nitrile group using 6M HCl under reflux to obtain 2-oxo-2H-chromene-3-carboxylic acid (Yield: 78%).
Optimization Data :
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| [BMIM]BF₄ | 80 | 4 | 92 |
| DMAP | 100 | 2 | 88 |
| No catalyst | 80 | 12 | 45 |
Preparation of 6-(4-Fluorophenyl)Pyridazin-3-ol
Hydrazine Cyclocondensation Approach
Pyridazines are synthesized from α,β-unsaturated carbonyl compounds and hydrazines:
- React 4-fluorophenylacetaldehyde (10 mmol) with methyl vinyl ketone (10 mmol) in acetic acid.
- Add hydrazine hydrate (12 mmol) and reflux for 6 h to form 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.
- Oxidize with MnO₂ in dichloromethane to yield 6-(4-fluorophenyl)pyridazin-3-ol (Yield: 68%).
- Use gold-catalyzed cyclization of propargylamine derivatives for regioselective pyridazine formation (Yield: 74%).
Assembly of the Ethoxyamine Linker
Mitsunobu Etherification
Couple the pyridazine hydroxyl with ethylenediamine:
- Dissolve 6-(4-fluorophenyl)pyridazin-3-ol (5 mmol) and N-Boc-ethylenediamine (5 mmol) in THF.
- Add PPh₃ (6 mmol) and DIAD (6 mmol) at 0°C.
- Stir for 12 h at room temperature, then deprotect the Boc group using TFA/DCM (Yield: 82%).
Final Amide Coupling
Carbodiimide-Mediated Activation
- Activate 2-oxo-2H-chromene-3-carboxylic acid (5 mmol) with EDCl (5.5 mmol) and HOBt (5.5 mmol) in DMF.
- Add the ethoxyamine linker (5 mmol) and DIPEA (10 mmol).
- Stir at 25°C for 24 h, then purify via silica chromatography (Yield: 75%).
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, chromene H-4), 8.21 (d, J = 8.8 Hz, 1H, pyridazine H-5), 7.89–7.82 (m, 2H, Ar-F), 7.45–7.38 (m, 2H, Ar-F), 4.52 (t, J = 6.0 Hz, 2H, OCH₂), 3.78 (t, J = 6.0 Hz, 2H, NHCH₂).
- HRMS : m/z [M+H]⁺ calcd. for C₂₂H₁₇FN₃O₄⁺: 414.1152; found: 414.1149.
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chromene synthesis | Ionic liquid | 80°C, 4 h | 92 | 98 |
| Pyridazine oxidation | MnO₂ | RT, 12 h | 68 | 95 |
| Ether linkage | Mitsunobu | 0°C → RT, 12 h | 82 | 97 |
| Amide coupling | EDCl/HOBt | 25°C, 24 h | 75 | 99 |
Challenges and Optimization Strategies
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated chromene derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用機序
The exact mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases or bind to receptor sites, altering signal transduction pathways.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Modifications in Coumarin-Pyridazine Hybrids
Substituent Effects on the Pyridazine Ring
- Target Compound : Features a 4-fluorophenyl group on the pyridazine ring. Fluorine’s electronegativity may improve target binding and pharmacokinetic properties.
- N-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide (): Substituted with a 4-chlorophenyl group. Chlorine’s larger atomic radius and lipophilicity could alter steric interactions and membrane permeability compared to fluorine. Molecular weight: 435.9 g/mol .
- BPN-15606 (): Contains a 4-fluorophenyl moiety in a pyridazine-based gamma-secretase modulator. Highlights the role of fluorine in enhancing blood-brain barrier penetration and target engagement .
Linker Variations
- Target Compound: Ethyloxy bridge between coumarin and pyridazine.
- N-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide (): Utilizes a propyl linker. Longer alkyl chains may reduce solubility but improve lipid bilayer penetration .
- 2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide (): Lacks the 4-fluorophenyl group and has a simpler ethyl linker. Molecular weight: ~380 g/mol (estimated). Demonstrates the criticality of aromatic substituents for activity .
Coumarin-Carboxamide Derivatives with Alternative Moieties
- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (): Replaces pyridazine with a 4-methoxyphenethyl group. Methoxy groups enhance solubility but may reduce metabolic stability due to demethylation pathways. Highlights the trade-off between hydrophilicity and pharmacokinetics .
- N-(2-(2-(2-(N-((1-Benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamido)ethoxy)ethoxy)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide (): Incorporates a naphthalene sulfonamide and diethylamino group. The extended polyether linker and charged amine suggest applications in cholinesterase inhibition, emphasizing the role of auxiliary functional groups .
Pharmacological and Physicochemical Insights
Data Tables
Table 1: Structural and Molecular Comparison
Q & A
Q. What are the recommended synthetic routes for N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the pyridazine core. For example, 6-(4-fluorophenyl)pyridazin-3-ol can be synthesized via nucleophilic substitution using 4-fluorophenyl boronic acid under Suzuki coupling conditions .
- Step 2: Etherification to attach the oxyethyl linker. This may involve reacting the pyridazin-3-ol with 2-chloroethyl acetate in the presence of a base (e.g., K₂CO₃) to form the ether bond .
- Step 3: Coupling the chromene-3-carboxylic acid moiety. Activation of the carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) followed by reaction with the amine-functionalized intermediate yields the final carboxamide .
Key Methodological Considerations: - Monitor reaction progress via HPLC or TLC .
- Optimize solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for amide coupling) .
Q. How is the structural characterization of this compound performed?
- X-ray crystallography: Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry .
- Spectroscopy:
- NMR: ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and confirms amide bond formation (NH resonance ~δ 8.5) .
- MS: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 464.1234) .
- Elemental Analysis: Confirms purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from structural analogs with minor substitutions (e.g., halogen positioning). Methodological strategies include:
- Comparative SAR Studies: Synthesize derivatives with systematic substitutions (e.g., 3-fluorophenyl vs. 4-fluorophenyl) to isolate electronic/steric effects .
- Target-Specific Assays: Use enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cancer cell lines) to clarify mechanism-of-action discrepancies .
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like COX-2 or EGFR, explaining variability in IC₅₀ values .
Q. What experimental design considerations are critical for studying its pharmacokinetic properties?
- Solubility Optimization: Use co-solvents (e.g., PEG-400) or micronization to enhance bioavailability .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via LC-MS/MS .
- Tissue Distribution: Radiolabel the compound (e.g., ¹⁴C isotope) and quantify accumulation in organs using autoradiography .
Q. How can researchers address synthetic challenges in scaling up this compound?
- Byproduct Mitigation: Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents during amide coupling .
- Purification: Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) for high-purity batches .
- Process Automation: Implement flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .
Q. What strategies are effective for elucidating its mechanism of action in complex biological systems?
- Proteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins in treated vs. untreated cells .
- CRISPR Screening: Genome-wide knockout libraries pinpoint genetic vulnerabilities linked to the compound’s activity .
- In Vivo Imaging: Near-infrared (NIR) fluorescent tags track real-time distribution in animal models .
Q. How do structural modifications influence its interaction with biological targets?
A comparative analysis of analogs reveals:
Q. What analytical methods are recommended for detecting degradation products?
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- HPLC-MS/MS: Identify degradation peaks and characterize structures via fragmentation patterns .
- Stability-Indicating Assays: Validate methods per ICH Q2(R1) guidelines to ensure specificity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
